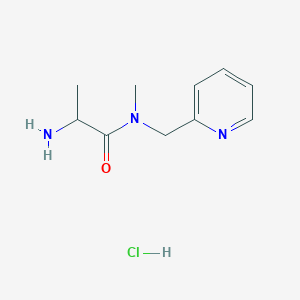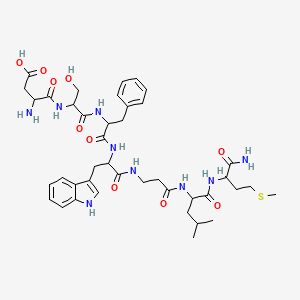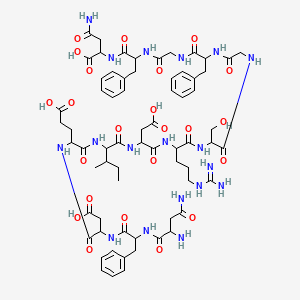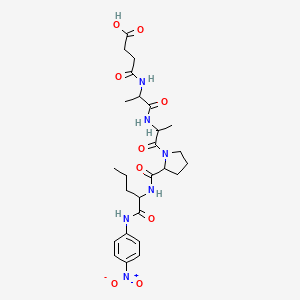
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride is a compound that belongs to the class of amides Amides are widely present in organic compounds, polymers, natural products, and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction between α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. For example, the compound can form copper (II) complexes containing various anions such as chloride (Cl-), bromide (Br-), nitrate (NO3-), thiocyanate (SCN-), perchlorate (ClO4-), or sulfate (SO42-) . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a pharmacophore for molecules with significant biological and therapeutic value The compound’s ability to form complexes with various metal ions makes it useful in coordination chemistry and catalysis
Wirkmechanismus
The mechanism of action of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with metal ions, which can then interact with various biomolecules and enzymes. These interactions can lead to changes in the activity of the enzymes and other proteins, ultimately affecting cellular processes and pathways. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride can be compared with other similar compounds such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These compounds share similar structural features and biological activities . this compound is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in coordination chemistry and catalysis. Other similar compounds include 2-(methylamino)pyridine and various substituted N-(pyridin-2-yl)imidates .
Eigenschaften
IUPAC Name |
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFZREORCWWHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)



![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)

